

Application Notes and Protocols for 6-Methoxyflavonol as a Food Preservative

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Compound of Interest

Compound Name: **6-Methoxyflavonol**

Cat. No.: **B190358**

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Introduction

6-Methoxyflavonol, a member of the flavonoid family, presents significant potential as a natural food preservative. Its efficacy is attributed to its antioxidant and antimicrobial properties, which can help in extending the shelf life of food products by inhibiting the growth of spoilage microorganisms and preventing oxidative degradation.^[1] This document provides a detailed overview of **6-Methoxyflavonol**, including its mechanisms of action, quantitative data on its bioactivity, and protocols for its application and evaluation in food preservation.

Chemical Structure:

- IUPAC Name: 6-methoxy-2-phenyl-4H-chromen-4-one^[2]
- Molecular Formula: C₁₆H₁₂O₃^[2]
- Molecular Weight: 252.27 g/mol ^[1]

Quantitative Data

While specific quantitative data for **6-Methoxyflavonol** is limited in publicly available research, the following tables summarize available data and provide comparative values for related flavonoids to offer a baseline for evaluation.

Table 1: Antioxidant Activity of Flavonoids

Compound	Assay	IC50 Value	Reference Compound	IC50 of Reference
6-Methoxyflavone	-	Data not available	-	-
Flavone	DPPH	100 µg/mL	-	-
6-Hydroxyflavone	DPPH	>100 µM (% inhibition)	Quercetin	5.2 ± 0.2 µM
Luteolin	DPPH	-	Quercetin	-
Flavone	ABTS	Data not available	-	-
6-Hydroxyflavone	ABTS	IC50 = 6.3 µM	Trolox	-

Note: Data for **6-Methoxyflavonol** is currently unavailable. Values for closely related compounds are provided for context. Further research is required to determine the specific antioxidant capacity of **6-Methoxyflavonol**.

Table 2: Antimicrobial Activity of Flavonoids (Minimum Inhibitory Concentration - MIC)

Compound	Staphylococcus aureus	Escherichia coli	Listeria monocytogenes	Salmonella spp.	Aspergillus niger	Penicillium spp.
6-Methoxyflavone	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available
Flavone	200 µg/mL	100 µg/mL	Data not available	Data not available	Data not available	Data not available
6-Hydroxyflavone	Data not available	Data not available	Data not available	Data not available	Data not available	Data not available

Note: Specific MIC values for **6-Methoxyflavonol** against a broad spectrum of foodborne pathogens are not yet established. The provided data for flavone indicates the potential for antibacterial activity.^[3] Comprehensive studies are needed to quantify the antimicrobial efficacy of **6-Methoxyflavonol**.

Mechanisms of Action

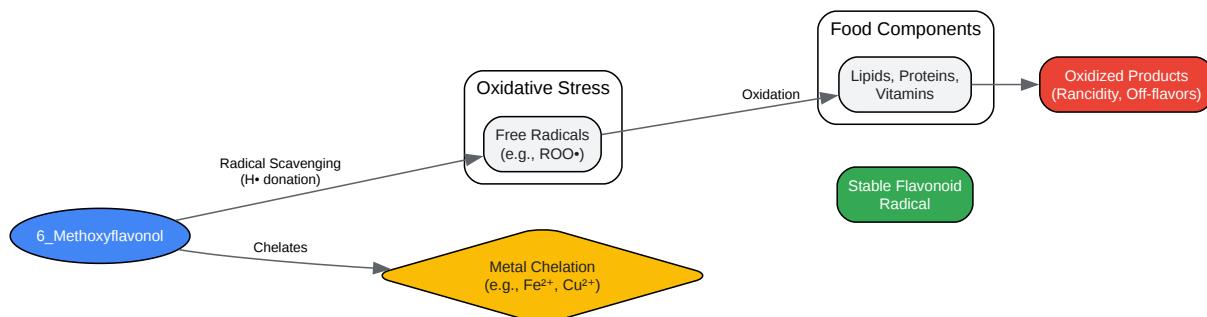
The preservative effects of **6-Methoxyflavonol** are believed to stem from its antioxidant and antimicrobial mechanisms, which are characteristic of the flavonoid class of compounds.

Antioxidant Mechanism

Flavonoids act as antioxidants through several mechanisms, including:

- Free Radical Scavenging: Donating a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reactions that lead to food spoilage.
- Metal Chelation: Binding to pro-oxidant metal ions, such as iron and copper, preventing them from catalyzing the formation of reactive oxygen species.

The methoxy group at the 6-position is thought to influence the electron-donating capacity of the molecule, thus contributing to its antioxidant potential.

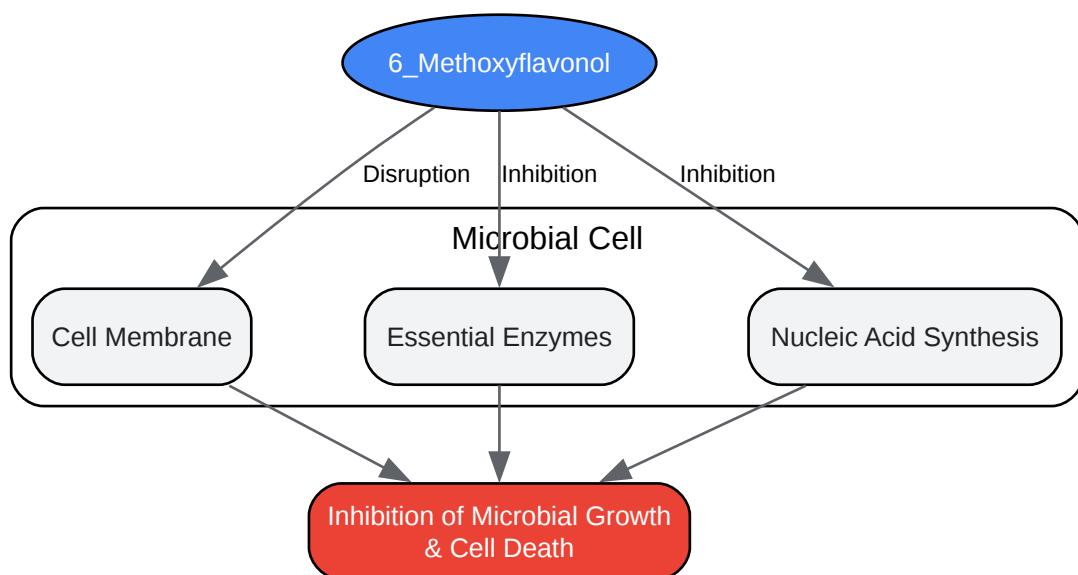
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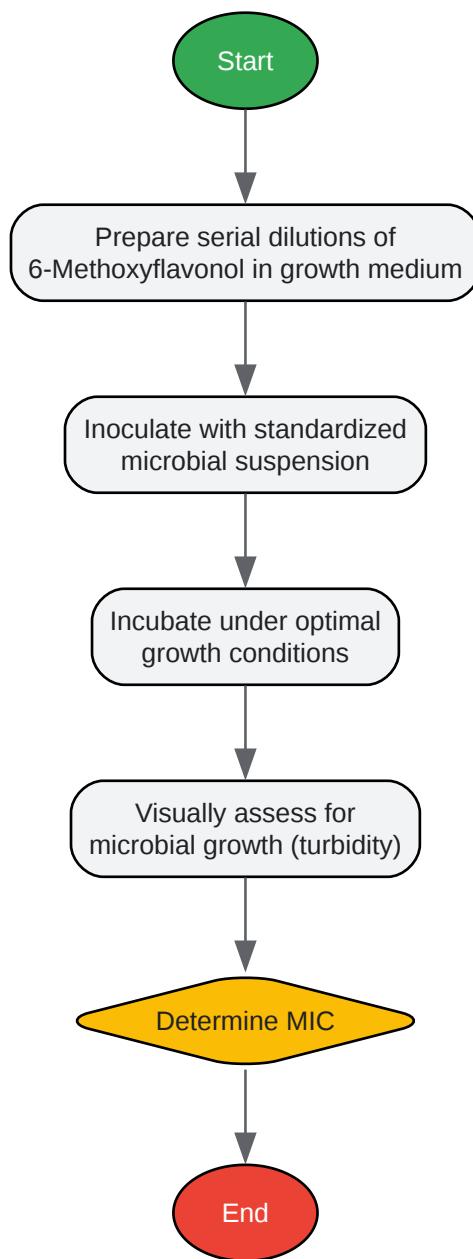
Antioxidant mechanism of **6-Methoxyflavonol**.

Antimicrobial Mechanism

The antimicrobial action of flavonoids like **6-Methoxyflavonol** is multifaceted and can include:

- Cell Membrane Disruption: Altering the permeability of microbial cell membranes, leading to the leakage of essential intracellular components.
- Enzyme Inhibition: Inhibiting key microbial enzymes, such as those involved in DNA replication and energy metabolism.
- Inhibition of Nucleic Acid Synthesis: Interfering with the synthesis of microbial DNA and RNA.





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